molecular formula C12H10O5 B1233887 Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 23866-72-0

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B1233887
CAS No.: 23866-72-0
M. Wt: 234.2 g/mol
InChI Key: RKIMFICEWCXBCE-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities This compound is characterized by its chromene core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine or pyridine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring system. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group at the 4th position can be reduced to form a hydroxyl group.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 7-oxo-4-oxo-4H-chromene-2-carboxylate.

    Reduction: Formation of 7-hydroxy-4-hydroxy-4H-chromene-2-carboxylate.

    Substitution: Formation of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and free radical scavenging.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate exerts its effects is primarily through its interaction with biological targets. The hydroxy group at the 7th position can participate in hydrogen bonding and other interactions with enzymes and receptors. The chromene core structure allows for π-π stacking interactions with aromatic amino acids in proteins, influencing their activity and function. Additionally, the compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals.

Comparison with Similar Compounds

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate can be compared with other chromene derivatives, such as:

  • Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate

These compounds share a similar chromene core structure but differ in the position and nature of substituents. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 7-hydroxy-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-12(15)11-6-9(14)8-4-3-7(13)5-10(8)17-11/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIMFICEWCXBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178568
Record name Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23866-72-0
Record name Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023866720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,4-dihydroxyacetophenone (15.2g) in diethyloxalate (40 ml) is added with stirring to a solution of sodium (9.2g) in ethanol (200 ml). The mixture is then heated at 100° C. for 3.5 hours, cooled and is added to dry ether (500 ml). The mixture is allowed to sit overnight. The resulting precipitate is filtered off and dissolved in water, and the solution is neutralized with 4N hydrochloric acid and extracted with ether. The ether extracts are combined and are concentrated down in vacuo. The resulting residue is dissolved in ethanol (100ml) and concentrated hydrochloric acid is then added (2 ml). The solution is heated under reflux for 2 hours and is then concentrated in vacuo. The resulting solid is recrystallized in ethanol to give 2-carboethoxy-7-hydroxy-4-oxo-4H-1-benzopyran which is used directly in the next step.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a warm, stirred solution of 18.4 g (0.8 mole) of sodium metal in 250 ml of absolute ethanol was added dropwise a solution of 30.4 g (0.2 mole) of 2,4-dihydroxyacetophenone and 58.5 g (0.4 mole) of diethyloxalate in 50 ml of absolute ethanol and 50 ml of absolute ethyl ether over a 30 min period. The mixture was heated at reflux for 4 hr and then poured into a solution of 200 ml of concentrated hydrochloric acid and 1.8 liter of water. The mixture was extracted with two 500 ml portions of ethyl ether and the combined extracts were concentrated under reduced pressure to give a solid residue.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
58.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.8 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 3
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 5
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Reactant of Route 6
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

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